molecular formula C9H5F13O2 B1333281 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid CAS No. 129991-14-6

5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid

Cat. No. B1333281
M. Wt: 392.11 g/mol
InChI Key: QOUXPUNWZRSOCX-UHFFFAOYSA-N
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Description

5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid (HFTFA) is a fluorinated carboxylic acid that has been gaining attention in the scientific community due to its unique properties and potential applications. HFTFA is a highly fluorinated acid with seven fluorine atoms and two trifluoromethyl groups, which makes it a very stable and non-volatile compound. It has a low melting point and high water solubility, making it an ideal candidate for various applications. In recent years, HFTFA has been studied extensively in the fields of synthetic organic chemistry, materials science, and biochemistry.

Scientific Research Applications

Synthesis and Material Chemistry

  • Polyfluoroalkylsilanes Synthesis : This acid can be used in the synthesis of branched-type polyfluoroalkylsilanes, useful in material chemistry. The hydrosilylation reaction of its polyfluoroalkene form with silanes produces β-addition compounds highly regioselectively (Konakahara et al., 2000).

  • Fabrication of Superhydrophobic Coatings : A novel monomer related to this compound has been synthesized for use in developing superhydrophobic coatings on textiles, offering potential applications in material science and engineering (Kazaryan et al., 2019).

  • Electroactive Aromatic Polyamides : The compound has been used in the synthesis of new fluorine-containing, triphenylamine-based diamine and dicarboxylic acid monomers. These have been polymerized with aromatic dicarboxylic acids and diamines, resulting in aromatic polyamides with notable optical, electrochemical, and photophysical properties, which could have applications in sensor technology (Hsiao & Wu, 2017).

Chemical Reactivity and Synthesis

  • Fluorinated Heterocycles Synthesis : The compound has been utilized in the synthesis of partially fluorinated heterocycles. These heterocycles represent versatile building blocks for various chemical applications (Burger et al., 2006).

  • Catalysis in Dehydrative Condensation : A derivative of this compound, 2,4-bis(trifluoromethyl)phenylboronic acid, has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, showing potential applications in organic synthesis (Wang, Lu, & Ishihara, 2018).

Photophysical and Electronic Applications

  • Optically Transparent Polyimide Films : The compound is involved in the synthesis of novel polyimides with high optical transparency, low color, and good thermal stability. These properties make them suitable for electronics applications (Yang et al., 2006).

  • Hydroxydialkylamino Cruciforms : Derivatives of this compound have been used to create amphoteric cruciforms with unique photophysical properties. These cruciforms undergo significant changes in absorption and emission upon exposure to different chemical agents, making them potential candidates for sensor applications (McGrier et al., 2011).

properties

IUPAC Name

5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F13O2/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)2-1-3(23)24/h1-2H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUXPUNWZRSOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379248
Record name 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid

CAS RN

129991-14-6
Record name 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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